molecular formula C14H13ClN2O2S B3018613 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 874800-36-9

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B3018613
CAS No.: 874800-36-9
M. Wt: 308.78
InChI Key: AWYOWAPGZIJCKZ-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a thioether-linked 4-chlorophenyl oxoethyl substituent at position 2 and methyl groups at positions 5 and 6. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including anticonvulsant, antibacterial, and antitumor properties .

Synthesis typically involves S-alkylation of a thiouracil precursor with phenacyl bromides under basic conditions, followed by cyclization or functionalization steps (e.g., via concentrated sulfuric acid treatment) .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8-9(2)16-14(17-13(8)19)20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYOWAPGZIJCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with thiourea to yield the desired pyrimidinone compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and substituent effects among analogs:

Compound Name Core Structure Substituents (Position 2) Key Modifications Biological Relevance Reference
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one (Target) Pyrimidin-4(3H)-one -(SCH₂CO(4-ClPh)); 5,6-diMe Chlorophenyl, methyl groups Anticonvulsant (inferred)
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one -(SCH₂CO(4-NO₂Ph)); 6-NH(4-MeOPh) Nitrophenyl, methoxyamino group Not specified (synthetic intermediate)
BPOET (Bromophenyl-oxoethyl thienopyrimidinone) Thieno[2,3-d]pyrimidin-4(3H)-one -(SCH₂CO(4-BrPh)); fused thiophene Bromophenyl, bicyclic core Persister cell resuscitation
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one -(SCH₂CO(4-FPh)); 3-Et; 5,6-diMe Fluorophenyl, ethyl group Not specified (structural analog)
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Dihydropyrimidin-4(1H)-one 6-(4-ClPh); 2-thione Chlorophenyl, thione group Antihypertensive, calcium channel blocker

Key Observations :

Core Modifications: Pyrimidin-4(3H)-one derivatives (e.g., target compound) exhibit simpler planar structures compared to fused thieno-pyrimidinones (e.g., BPOET), which may enhance stacking interactions but reduce solubility .

Substituent Effects :

  • Halogenated Aryl Groups :

  • 4-Chlorophenyl (target compound): Balances lipophilicity and electronic effects, favoring blood-brain barrier penetration for CNS activity .
  • 4-Bromophenyl (BPOET): Increased molecular weight and van der Waals interactions may enhance ribosome-binding activity .
  • 4-Fluorophenyl : Higher electronegativity may polarize the oxoethyl group, affecting hydrogen-bonding capacity .
    • Methyl Groups : The 5,6-dimethyl substitution in the target compound likely reduces oxidative metabolism compared to unsubstituted analogs, prolonging half-life .
Physicochemical Properties
Property Target Compound BPOET 4-Fluorophenyl Analog
Molecular Weight (g/mol) ~337.8 ~463.3 ~377.4
Calculated logP ~2.5 ~3.8 ~2.7
Solubility (mg/mL) Low (inferred) Very low Moderate
  • The target compound’s lower molecular weight and logP compared to BPOET suggest better aqueous solubility, critical for oral bioavailability.

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